molecular formula C15H21NO4 B558356 (S)-3-(Boc-amino)-4-phenylbutyric acid CAS No. 51871-62-6

(S)-3-(Boc-amino)-4-phenylbutyric acid

Cat. No. B558356
CAS RN: 51871-62-6
M. Wt: 279,33 g/mole
InChI Key: ACKWQHCPHJQANL-LBPRGKRZSA-N
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Description

“(S)-3-(Boc-amino)-4-phenylbutyric acid” is a compound that involves the use of Boc (tert-butyl carbamate) as a protecting group for amino functions . The Boc group plays a pivotal role in the synthesis of multifunctional targets, and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups .


Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Molecular Structure Analysis

The 3D structure of two Boc-compounds, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in both molecules .


Chemical Reactions Analysis

The Boc group can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .

Scientific Research Applications

Asymmetric Synthesis

Research has demonstrated the use of (S)-3-(Boc-amino)-4-phenylbutyric acid in asymmetric synthesis. A study conducted by Fadnavis et al. (2006) explored the synthesis of nonproteinogenic amino acids with l-amino acid transaminase, including 2,4-Dioxo-4-phenylbutyric acid and 2-oxo-4-phenylbut-3-enoic acid. These compounds were converted to their corresponding (S)-2-amino acids by recombinant Escherichia coli whole cells expressing aromatic transaminase. This method achieved high yields and enantiomeric purity using l-aspartic acid as an amino donor (Fadnavis et al., 2006).

Synthesis and Structural Analysis

Another study by Tsuchihashi et al. (1979) on the synthesis of (S,S)-2-Amino-3-phenylbutyric acid focused on starting the synthesis from diethyl (R)-(1-phenylethyl)malonate. This process helped in identifying the absolute configuration of the naturally occurring amino acid (Tsuchihashi, Mitamura, & Ogura, 1979).

Biochemical Synthesis Studies

Research on biosynthesis of mustard oil glucosides by Underhill (1968) included the study of 2-Amino-4-phenylbutyric acid, isolated from Nasturtium officinale (watercress). The study evaluated various 14C-labelled compounds, including 3-benzylmalic-1,2-14C acid, as precursors for the aglycone moiety of gluconasturtiin and 2-amino-4-phenylbutyric acid (Underhill, 1968).

Peptide Synthesis and Structural Studies

In the realm of peptide synthesis, Hanson et al. (1996) discussed the characterization of hexameric, helical peptides using double TOAC spin labeling. This study involved α-Aminoisobutyric acid (Aib) and aimed to probe the properties of peptides containing Cα-tetrasubstituted amino acids (Hanson, Millhauser, Formaggio, Crisma, & Toniolo, 1996).

Enzymatic and Chemical Reactions

Bild and Morris (1984) studied the detection of beta-carbanion formation during kynurenine hydrolysis catalyzed by Pseudomonas marginalis kynureninase. This process formed 2-Amino-4-hydroxy-4-phenylbutyric acid, providing empirical evidence of enzyme mechanisms proceeding through a beta-carbanionic intermediate (Bild & Morris, 1984).

Chemical Chaperoning

In the field of biochemistry, the therapeutic effects of 4-phenylbutyric acid were explored by Kolb et al. (2015). This study discussed its role as a chemical chaperone in maintaining proteostasis, focusing on its ability to prevent misfolded protein aggregation and alleviate endoplasmic reticulum stress (Kolb, Ayaub, Zhou, Yum, Dickhout, & Ask, 2015).

Future Directions

Aqueous peptide synthesis methods which utilize water-dispersible Boc-amino acids nanoparticles have been reported . This technology uses suspended nanoparticle reactants for the coupling reaction to overcome the solubility problem and offers many advantages in terms of reaction efficiency .

properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKWQHCPHJQANL-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375820
Record name (S)-3-(Boc-amino)-4-phenylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(Boc-amino)-4-phenylbutyric acid

CAS RN

51871-62-6
Record name (S)-3-(Boc-amino)-4-phenylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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